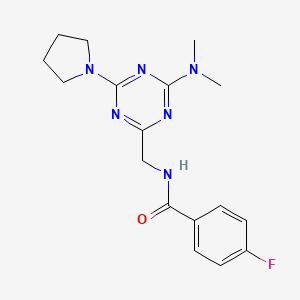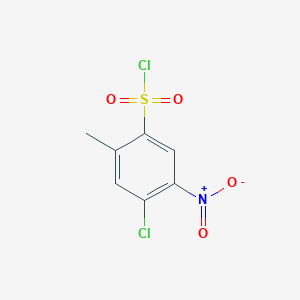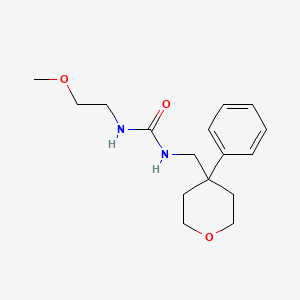
5-(3-chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole (also known as 5-CPIT) is an organic compound that has a wide range of applications in the field of scientific research. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. 5-CPIT has been used as an inhibitor of several enzymes, as a fluorescent dye, and as an antioxidant. Its unique properties make it a very useful compound for scientists and researchers.
Mécanisme D'action
The mechanism of action of 5-CPIT is still not fully understood. It is believed that the compound binds to the active sites of enzymes and inhibits their activity. Additionally, it is thought to interact with DNA and proteins, leading to their fluorescence. Finally, it is believed to scavenge free radicals and prevent them from causing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPIT are still being studied. In laboratory studies, 5-CPIT has been found to inhibit the activity of several enzymes, suggesting that it may have therapeutic potential. Additionally, it has been found to protect cells from oxidative damage, suggesting that it may have potential applications in the treatment of diseases caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-CPIT in laboratory experiments include its ability to inhibit several enzymes, its fluorescence properties, and its antioxidant activity. However, there are also some limitations to using 5-CPIT in laboratory experiments. For example, the compound can be toxic at high concentrations, and its effects on humans and other organisms are still not fully understood.
Orientations Futures
There are a number of potential future directions for 5-CPIT research. One possibility is to further investigate its potential therapeutic applications, including its effects on various enzymes and its ability to protect cells from oxidative damage. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-CPIT on humans and other organisms. Finally, further research could be conducted to explore the potential applications of 5-CPIT in other areas, such as drug development, food safety, and environmental protection.
Méthodes De Synthèse
The synthesis of 5-CPIT involves the reaction of 3-chloroaniline with isopropyl isocyanide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert solvent such as dichloromethane or dimethylformamide. The reaction produces a white solid that is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
5-CPIT has been used in a variety of scientific research applications. It has been used as an inhibitor of several enzymes, including cytochrome P450, cyclooxygenase-2, and thromboxane A2 synthase. It has also been used as a fluorescent dye for the detection of DNA and proteins. Additionally, it has been used as an antioxidant to protect cells from oxidative stress.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-1-propan-2-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7(2)15-10(12-13-14-15)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBCHMCTKBNZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2911429.png)
![6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2911430.png)
![1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2911431.png)
![2-[(4-Bromophenyl)carbonyl]furan](/img/structure/B2911433.png)


![N-[6-Oxo-2-(oxolan-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2911438.png)
![2-[(2-Nitrophenyl)methyl]cyclopentan-1-one](/img/structure/B2911439.png)




![Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate](/img/structure/B2911449.png)
